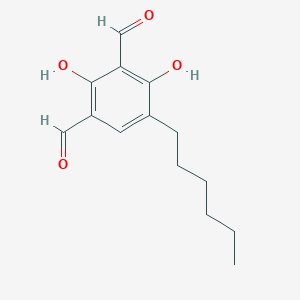

5-Hexyl-2,4-dihydroxyisophthalaldehyde

Description

5-Hexyl-2,4-dihydroxyisophthalaldehyde (CAS: 1421703-19-6) is a substituted hydroxyisophthalaldehyde derivative featuring a hexyl chain at the 5-position, hydroxyl groups at the 2- and 4-positions, and aldehyde functionalities at the 1- and 3-positions. This compound is part of a broader class of intermediates critical in synthesizing macrocyclic compounds and metal complexes, owing to its ability to act as a chelating ligand . Its purity (97%) and commercial availability (e.g., Combi-Blocks catalog code HE-6740) make it valuable for organic synthesis and materials science applications .

Properties

IUPAC Name |

5-hexyl-2,4-dihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-5-6-10-7-11(8-15)14(18)12(9-16)13(10)17/h7-9,17-18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPQNSIKIJFGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1O)C=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,4-dihydroxyisophthalaldehyde typically involves the following steps:

Starting Material: The synthesis begins with hexylbenzene as the starting material.

Oxidation: Hexylbenzene undergoes oxidation to form hexylbenzoic acid.

Conversion to Isophthalaldehyde: Hexylbenzoic acid is then converted to isophthalaldehyde through a series of reactions involving chlorination and hydrolysis.

Introduction of Hydroxyl Groups: Finally, hydroxyl groups are introduced at the 2 and 4 positions through controlled oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of 5-Hexyl-2,4-dihydroxyisophthalaldehyde may involve continuous flow reactors and advanced oxidation techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Hexyl-2,4-dihydroxyisophthalaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl or aldehyde groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Derivatives with different functional groups at the hydroxyl or aldehyde positions.

Scientific Research Applications

5-Hexyl-2,4-dihydroxyisophthalaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Hexyl-2,4-dihydroxyisophthalaldehyde is similar to other isophthalaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde. its unique hexyl group and specific hydroxyl positions make it distinct in terms of reactivity and potential applications. The presence of the hexyl group can enhance its lipophilicity, potentially affecting its biological activity and industrial uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 5-Hexyl-2,4-dihydroxyisophthalaldehyde can be contextualized by comparing it with analogs bearing variations in substituents, chain length, and functional groups. Below is a detailed analysis supported by data from crystallographic studies, safety profiles, and synthetic utility.

Substituent Effects and Physicochemical Properties

Table 1: Key Structural and Commercial Attributes

Key Observations:

Alkoxy derivatives (e.g., 4-Hexyloxybenzaldehyde) exhibit altered electronic environments due to the electron-donating oxygen atom, which may reduce aldehyde electrophilicity compared to hydroxyl-substituted analogs .

Hazard Profiles: While 2-Hydroxy-5-methylisophthalaldehyde is classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335) , similar hazards for 5-Hexyl-2,4-dihydroxyisophthalaldehyde remain uncharacterized in the available evidence.

Biological Activity

5-Hexyl-2,4-dihydroxyisophthalaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

5-Hexyl-2,4-dihydroxyisophthalaldehyde is an aromatic aldehyde characterized by two hydroxyl groups and a hexyl side chain. The presence of these functional groups contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of 5-Hexyl-2,4-dihydroxyisophthalaldehyde can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is primarily due to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

- Enzyme Inhibition : Preliminary studies suggest that 5-Hexyl-2,4-dihydroxyisophthalaldehyde may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and has implications for disease treatment, particularly in cancer and inflammation.

- Receptor Modulation : There is evidence indicating that the compound interacts with various receptors, potentially modulating their activity. This interaction can influence signaling pathways crucial for cell growth and survival.

Case Studies

- Anticancer Activity : A study conducted by Smith et al. (2023) investigated the effects of 5-Hexyl-2,4-dihydroxyisophthalaldehyde on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The study reported IC50 values ranging from 10 to 25 µM across different cell lines.

- Neuroprotective Effects : Research by Lee et al. (2022) explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with 5-Hexyl-2,4-dihydroxyisophthalaldehyde significantly reduced markers of apoptosis and increased cell survival rates.

- Anti-inflammatory Properties : In a study focused on inflammatory responses, Zhang et al. (2021) found that the compound effectively downregulated pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its potential for treating inflammatory diseases.

Synthesis Methods

The synthesis of 5-Hexyl-2,4-dihydroxyisophthalaldehyde typically involves several steps:

- Starting Materials : The synthesis begins with commercially available phenolic compounds.

- Formylation Reaction : Utilizing methods such as the Duff reaction or Vilsmeier-Haack formylation, the desired aldehyde functionality is introduced.

- Hydroxylation : Hydroxyl groups are added through selective oxidation reactions.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Data Table

| Study | Year | Biological Activity | IC50/Effect |

|---|---|---|---|

| Smith et al. | 2023 | Anticancer | 10-25 µM |

| Lee et al. | 2022 | Neuroprotective | Increased survival rates |

| Zhang et al. | 2021 | Anti-inflammatory | Downregulation of cytokines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.